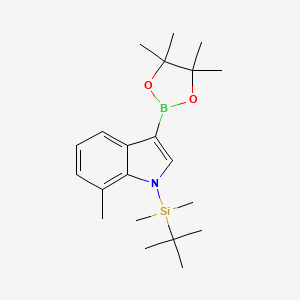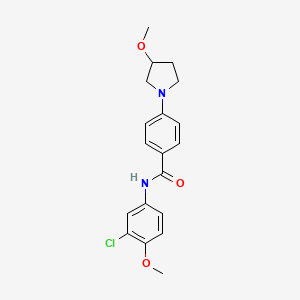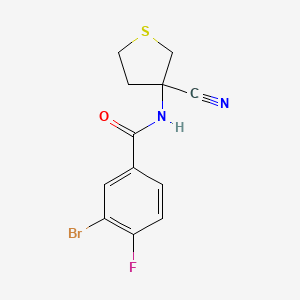![molecular formula C18H18N6O B2683187 2-{[1-(3-Methylpyrazin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2200775-91-1](/img/structure/B2683187.png)
2-{[1-(3-Methylpyrazin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[1-(3-Methylpyrazin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C18H18N6O and its molecular weight is 334.383. The purity is usually 95%.
BenchChem offers high-quality 2-{[1-(3-Methylpyrazin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[1-(3-Methylpyrazin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structural and Synthetic Studies
The exploration of the structural aspects and synthetic approaches for compounds related to 2-{[1-(3-Methylpyrazin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one has led to the development of various derivatives with potential pharmacological activities. For instance, the synthesis and structure-activity relationship (SAR) studies of 2-aminopyrimidine-containing ligands for the histamine H4 receptor highlight the importance of systematic modifications to optimize potency and investigate anti-inflammatory and antinociceptive activities (Altenbach et al., 2008). Similarly, the synthesis of photo- and ionochromic azomethine imines based on 5-phenylpyrazolidin-3-one showcases the exploration of novel compounds with unique spectral-luminescent properties (Bren et al., 2018).
Anticancer and Anti-inflammatory Applications
Research into novel pyrazolopyrimidines derivatives has demonstrated significant anticancer and anti-5-lipoxygenase activities, offering insights into their potential therapeutic applications. One study synthesized a series of these derivatives, revealing their efficacy as anticancer agents in vitro and their role in inflammation regulation (Rahmouni et al., 2016).
Coordination Chemistry and Material Science
The synthesis of iron(II) and cobalt(II) complexes with tris-azinyl analogues, including compounds structurally related to the target molecule, has expanded the understanding of coordination chemistry and material properties. These studies contribute to the development of materials with specific electronic and magnetic properties, demonstrating the broad applications of such compounds in material science (Cook et al., 2013).
Agrochemical and Plant Growth Research
Investigations into compounds containing pyrazine and pyridine moieties have also found applications in agrochemical research and plant growth enhancement. For example, the synthesis of enaminones as building blocks for substituted pyrazoles has shown promising antitumor and antimicrobial activities, along with plant growth-stimulating effects (Riyadh, 2011).
Pharmaceutical Intermediates and Sensor Development
The exploration of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives has led to the synthesis of novel compounds with potential applications as pharmaceutical intermediates and in sensor technology. These studies underscore the versatility of such compounds in creating sensors for ions and other molecules, further broadening the scope of their scientific applications (Ibrahim & Behbehani, 2014).
特性
IUPAC Name |
2-[[1-(3-methylpyrazin-2-yl)azetidin-3-yl]methyl]-6-pyridin-4-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O/c1-13-18(21-9-8-20-13)23-10-14(11-23)12-24-17(25)3-2-16(22-24)15-4-6-19-7-5-15/h2-9,14H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIDOSSJNIOJKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1N2CC(C2)CN3C(=O)C=CC(=N3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(3-Methylpyrazin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

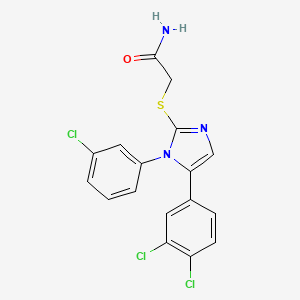
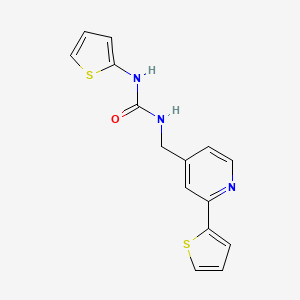
![[1-(1,1-Difluoroethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B2683109.png)


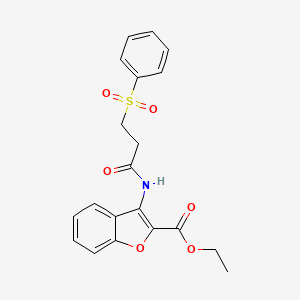
![benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate](/img/structure/B2683119.png)
